1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de
Brand Name: Vulcanchem
CAS No.: 102233-07-8
VCID: VC0010241
InChI: InChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl
Molecular Formula: C19H26ClN3O2
Molecular Weight: 363.9 g/mol

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de

CAS No.: 102233-07-8

Main Products

VCID: VC0010241

Molecular Formula: C19H26ClN3O2

Molecular Weight: 363.9 g/mol

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de - 102233-07-8

CAS No. 102233-07-8
Product Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de
Molecular Formula C19H26ClN3O2
Molecular Weight 363.9 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-ylpiperazine;hydrochloride
Standard InChI InChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H
Standard InChIKey PRSGEGFWCSHQKO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl
Synonyms 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de
PubChem Compound 3025168
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator